Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone
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Overview
Description
Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone is a complex organic compound that has piqued interest in various scientific fields due to its unique structural features and diverse applications. Its structure incorporates both a hexahydropyrrolopyrrole core and a methylfuran moiety, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone, researchers typically follow multi-step organic synthesis protocols:
Initial Ring Formation: : The synthesis often begins with the formation of the hexahydropyrrolopyrrole core. This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates under acidic or basic conditions.
Furan Ring Attachment: : The next step involves the introduction of the furan ring. This is usually done via a substitution reaction where a suitable furan derivative reacts with the intermediate formed in the first step.
Final Coupling and Purification: : The final product is obtained through coupling the two rings under specific reaction conditions, followed by purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve more efficient and scalable techniques:
Flow Chemistry: : Utilizing continuous flow reactors to streamline the synthesis process and improve yields.
Automated Synthesis: : Employing automated synthesizers to ensure consistency and reproducibility.
Green Chemistry Approaches: : Focusing on environmentally friendly methods by minimizing waste and using sustainable solvents and reagents.
Chemical Reactions Analysis
Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: : Typically requires oxidizing agents such as permanganates, chromates, or peroxides under controlled conditions.
Products: : Oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives.
Reduction
Reagents and Conditions: : Reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Products: : Reduction of the pyrrolo ring can yield dihydropyrroles or fully reduced amines.
Substitution
Reagents and Conditions: : Nucleophilic or electrophilic substitution reactions facilitated by halogenated intermediates.
Products: : Various substituted derivatives with different functional groups depending on the reacting nucleophiles or electrophiles.
Scientific Research Applications
Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone has numerous applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: : Researchers investigate its biological activity, particularly its potential as a pharmacophore in drug discovery.
Industry: : Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interactions with specific enzymes, receptors, or proteins within biological systems. The hexahydropyrrolopyrrole core and methylfuran moiety provide dual-binding capabilities to various biological targets.
Pathways Involved: : Modulation of biochemical pathways such as signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
When compared to other compounds with similar structures, Rel-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(3-methylfuran-2-yl)methanone stands out due to its unique combination of structural elements. Similar compounds might include:
Hexahydropyrrolopyrrole Derivatives: : Compounds with variations in the substituents attached to the core structure.
Furan-Containing Compounds: : Molecules where the furan ring is functionalized differently.
Bifunctional Compounds: : Similar in having two distinct functional groups, enabling diverse chemical reactions and applications.
In essence, this compound is a fascinating compound with a wide array of applications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool in both research and industrial contexts.
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(3-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-5-16-11(8)12(15)14-4-2-9-6-13-7-10(9)14/h3,5,9-10,13H,2,4,6-7H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIPBDCMYOYHF-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)C(=O)N2CC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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